Digitogenin

Description

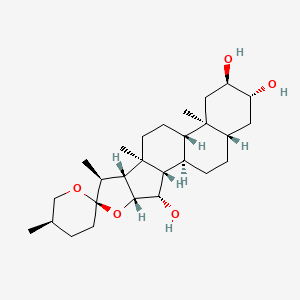

Structure

2D Structure

3D Structure

Properties

CAS No. |

511-34-2 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,15,16-triol |

InChI |

InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)21-24(32-27)23(30)22-17-6-5-16-11-19(28)20(29)12-26(16,4)18(17)8-9-25(21,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16+,17-,18+,19-,20-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChI Key |

COVOPPXLDJVUSC-JPYPKGSXSA-N |

SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1 |

Other CAS No. |

511-34-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Digitogenin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin is a steroidal sapogenin, which serves as the aglycone component of the saponin (B1150181) digitonin, found in the foxglove plant (Digitalis purpurea)[1]. As a member of the spirostanol (B12661974) class of natural products, this compound possesses a rigid steroidal backbone with a characteristic spiroketal side chain. While its glycoside, digitonin, is well-known for its detergent properties in biochemical applications, this compound itself exhibits biological activities of interest, primarily related to its classification as a cardiac glycoside. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its extraction, purification, and analysis.

Chemical Structure and Physicochemical Properties

This compound is a polycyclic organic compound with a complex stereochemistry. Its structure is characterized by a pentacyclic steroid nucleus and a spiroketal functional group.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-3,15,16-triol | [2] |

| Chemical Formula | C₂₇H₄₄O₅ | [2] |

| SMILES Notation | C[C@@H]1CC[C@@]2(--INVALID-LINK----INVALID-LINK--O)O)C)C)O">C@HC)OC1 | [2] |

| Molecular Weight | 448.6 g/mol | [2] |

| Melting Point | 283 °C | [3] |

| Boiling Point | Data not readily available | |

| Solubility | Insoluble in water; soluble in ethanol. | [4] |

| pKa | Data not readily available |

Biological Activity and Signaling Pathways

This compound, as a cardiac glycoside, is known to primarily exert its biological effects through the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump)[1][5]. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.

While the direct signaling pathways modulated by this compound are not as extensively studied as those for its glycoside derivatives like digitoxin, it is plausible that it shares similar mechanisms. Digitoxin has been shown to suppress the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)[6][7]. NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition can lead to downstream effects on gene expression related to these processes.

Below is a proposed signaling pathway for this compound, based on the known mechanisms of related cardiac glycosides.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. This compound | C27H44O5 | CID 441886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Digitogenin in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), exerts its primary biological effect through a direct and specific interaction with cholesterol in eukaryotic cell membranes. This interaction leads to a concentration-dependent disruption of membrane integrity, ranging from selective permeabilization to complete cell lysis. At the core of its mechanism is the formation of stoichiometric complexes with membrane cholesterol, which aggregate to form pore-like structures. This targeted action on cholesterol-rich membranes, such as the plasma membrane, while sparing cholesterol-poor organellar membranes, has made this compound an invaluable tool in cell biology for selective permeabilization. This guide provides a detailed overview of the molecular mechanism of this compound, quantitative data on its effects, comprehensive experimental protocols for its study, and visualizations of the key processes involved.

Core Mechanism of Action: A Cholesterol-Dependent Process

The mechanism of this compound's action on cell membranes is fundamentally dependent on the presence of cholesterol.[1][2] Digitonin, the glycoside form from which this compound is derived, is an amphipathic molecule with a lipophilic steroid aglycone (this compound) and a hydrophilic sugar chain.[3][4] This structure allows it to spontaneously incorporate into lipid bilayers.[3][4]

The key steps in its mechanism are:

-

Insertion into the Membrane: The lipophilic this compound moiety inserts into the lipid bilayer.[4]

-

Cholesterol Recognition and Binding: Digitonin specifically recognizes and binds to 3-β-hydroxysterols, most notably cholesterol.[5][6] This interaction is stoichiometric, forming a 1:1 complex.[3][4][6][7]

-

Complex Formation and Aggregation: The digitonin-cholesterol complexes are formed on the membrane surface, effectively sequestering cholesterol from its normal interactions within the bilayer.[6][8] These complexes then aggregate.

-

Pore Formation: The aggregation of digitonin-cholesterol complexes leads to the formation of pores or lesions in the membrane.[1][2][3][9] This disrupts the membrane's barrier function. The process is described as an "all-or-none" mechanism, meaning it occurs robustly in the presence of cholesterol but not in its absence.[1][2]

This cholesterol-dependent action allows for the selective permeabilization of different cellular membranes based on their cholesterol content. The plasma membrane, being rich in cholesterol, is highly susceptible, while organellar membranes like those of the mitochondria and endoplasmic reticulum, which have lower cholesterol content, are less affected at low digitonin concentrations.[3][10][11]

Figure 1: Mechanism of this compound-induced membrane permeabilization.

Quantitative Data on this compound's Effects

The interaction of this compound with cell membranes has been quantified across various experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System Type | Reference |

| Hemolytic Activity (IC50) | 0.0151 mM | Sheep Red Blood Cells | [2] |

| Pore Diameter | ~8 nm | General Biological Membranes | [3] |

| > 2 nm (permeable to Alexa 488) | Giant Unilamellar Vesicles (GUVs) | [2] | |

| Stoichiometry (Digitonin:Cholesterol) | 1:1 | Liposomes | [3][7] |

| Critical Micelle Concentration (CMC) | < 0.5 mM | Aqueous Solution | [3] |

Table 1: Physical and Biological Parameters of Digitonin

| Cell Type | Digitonin Concentration | Incubation Time | Purpose | Reference |

| Cultured Astrocytes | 30 µM | 10 min | Permeabilization (>75% of cells) | [12] |

| Trypanosoma cruzi | ~64 µM | - | Selective plasma membrane permeabilization | [5] |

| HaCaT Cells | 5 µg/mL | 10 min | Selective plasma membrane permeabilization | [1] |

| Human Endothelial Cells | 10 µg per 106 cells | Titration | Optimal for ADP-stimulated respiration | [13] |

| Various Cultured Cells | 0.01-0.02% (w/v) | - | Selective plasma membrane permeabilization | [8] |

| HeLa Cells | 20-40 µg/mL | 2 min | Removal of cytosolic staining for IF | [14] |

Table 2: Effective Concentrations of Digitonin for Cell Permeabilization

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

Hemolysis Assay

This assay measures the lytic effect of this compound on red blood cells (RBCs) by quantifying the release of hemoglobin.

Materials:

-

Freshly collected blood (e.g., sheep or human) with anticoagulant.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

This compound stock solution.

-

Triton X-100 (for positive control).

-

96-well microplate.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare RBC Suspension:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of various concentrations of this compound solution.

-

For the negative control (0% lysis), add 50 µL of PBS.

-

For the positive control (100% lysis), add 50 µL of 10% Triton X-100.[15]

-

-

Incubation:

-

Measurement:

-

Calculation:

-

Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100[18]

-

Figure 2: Workflow for a standard hemolysis assay.

Calcein (B42510) Leakage Assay from Liposomes

This assay quantifies membrane permeabilization by measuring the release of a fluorescent dye (calcein) from large unilamellar vesicles (LUVs).

Materials:

-

Lipids (e.g., POPC, cholesterol) in chloroform (B151607).

-

Calcein.

-

Size-exclusion chromatography column (e.g., Sephadex G-50).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Fluorometer.

Procedure:

-

Liposome Preparation:

-

Prepare a lipid film by evaporating the chloroform from a lipid mixture under a stream of nitrogen.

-

Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) to form multilamellar vesicles.

-

Subject the vesicle suspension to several freeze-thaw cycles.

-

-

Extrusion:

-

Extrude the suspension through a polycarbonate membrane (e.g., 21 times) to form LUVs of a defined size.[19]

-

-

Purification:

-

Separate the calcein-loaded LUVs from free, unencapsulated calcein using a size-exclusion column.[19]

-

-

Leakage Assay:

-

Dilute the purified LUV suspension in buffer in a cuvette.

-

Monitor the baseline fluorescence of the self-quenched calcein inside the LUVs (Excitation: 485 nm, Emission: 530 nm).[20]

-

Add this compound to the cuvette and continuously record the increase in fluorescence as calcein is released and its self-quenching is relieved.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

-

-

Calculation:

-

Calculate the percentage of calcein release at a given time point (t) using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.

-

Induced Signaling Pathways

While the primary mechanism of this compound is physical membrane disruption, it's important to consider the broader family of cardiac glycosides, which includes structurally related compounds like digitoxin (B75463) and digoxin (B3395198). These compounds are known inhibitors of the Na+/K+-ATPase pump.[21][22] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium via the Na+-Ca2+ exchanger.[21] This alteration in ion homeostasis can trigger various signaling cascades.

For instance, cardiac glycosides can activate pathways such as:

-

NF-κB Signaling: Some cardiac glycosides can inhibit the TNF-α/NF-κB signaling pathway by blocking the recruitment of TRADD to the TNF receptor.[23][24]

-

Inflammasome Activation: Compounds like digoxin can activate the NLRP3 inflammasome in response to altered K+ and Ca2+ fluxes, leading to IL-1β release and pyroptosis.[25]

It is crucial to distinguish that these signaling events are primarily linked to the inhibition of Na+/K+-ATPase by cardiac glycosides used therapeutically. For this compound, when used as a permeabilizing agent, the rapid and extensive membrane disruption is the dominant effect. However, at sub-lytic concentrations, alterations in ion gradients due to pore formation could potentially trigger secondary signaling events.

Figure 3: Signaling pathways modulated by cardiac glycosides.

Conclusion

This compound's mechanism of action in cell membranes is a well-defined, cholesterol-dependent process involving the formation of pores that leads to membrane permeabilization. This specificity makes it an indispensable tool for studying intracellular processes by providing controlled access to the cytoplasm. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize and study this compound in their work. While its primary action is biophysical, understanding the signaling pathways modulated by the broader class of cardiac glycosides provides a more complete picture of its potential biological implications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. Digitonin permeabilization does not affect mitochondrial function and allows the determination of the mitochondrial membrane potential of Trypanosoma cruzi in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Interaction of digitonin and its analogs with membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. agscientific.com [agscientific.com]

- 12. Digitonin-permeabilization of astrocytes in culture monitored by trypan blue exclusion and loss of S100B by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. med.upenn.edu [med.upenn.edu]

- 15. mdpi.com [mdpi.com]

- 16. Hemolysis Assay [protocols.io]

- 17. static.igem.org [static.igem.org]

- 18. thno.org [thno.org]

- 19. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 22. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 23. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Aglycone of Digitonin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of digitogenin, the aglycone of the steroidal saponin (B1150181) digitonin (B1670571). Primarily aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, isolation methodologies, and biological context of this compound.

Introduction

Digitonin is a pentasaccharide steroidal saponin extracted from the foxglove plant, Digitalis purpurea.[1][2] It is widely utilized in biochemical applications as a nonionic detergent for solubilizing lipids and membrane proteins, and for permeabilizing cell membranes.[1][3] The core of digitonin's structure is its aglycone, this compound, a spirostan (B1235563) steroid.[1] Understanding the properties and isolation of this compound is crucial for its potential applications in medicinal chemistry and as a starting material for steroid synthesis. This guide provides a detailed overview of this compound, focusing on its physicochemical characteristics in comparison to its parent glycoside, digitonin, and outlines a standard protocol for its isolation via acid hydrolysis.

Physicochemical Properties: Digitonin vs. This compound

A comparative summary of the key quantitative data for digitonin and its aglycone, this compound, is presented below. This allows for a clear distinction of their physical and chemical characteristics.

| Property | Digitonin | This compound |

| Molecular Formula | C₅₆H₉₂O₂₉[1] | C₂₇H₄₄O₅[4] |

| Molecular Weight | 1229.31 g/mol [5] | 448.64 g/mol [4] |

| Melting Point | 244.0–248.5 °C[1] | 283 °C[4] |

| Appearance | White to off-white powder[1] | Needles from alcohol[6] |

| Solubility in Water | Forms a soapy suspension; soluble in boiling water.[7][8] | Practically insoluble.[6] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide.[3][9] | Soluble in chloroform (B151607) and boiling alcohol.[6] |

| Specific Rotation [α]D | -40° (c=1.2 in dioxane)[1] | -81° (c=1.4 in chloroform)[6] |

Hydrolysis of Digitonin to Yield this compound

The cleavage of the glycosidic bonds in digitonin to release the aglycone this compound is typically achieved through acid hydrolysis. This process breaks the ether linkages between the steroid backbone and the pentasaccharide chain.

References

- 1. Digitonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [drugfuture.com]

- 7. Digitonin | C56H92O29 | CID 6474107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Interaction of Digitogenin with Membrane Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), exerts significant biological effects through its direct interaction with cholesterol in cellular membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, its consequences for membrane integrity and cellular function, and its implications for drug development. We present quantitative data on the binding parameters, detailed experimental protocols for studying this interaction, and a proposed signaling pathway for this compound-induced apoptosis. This document is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery.

Introduction

This compound is a steroidal sapogenin derived from the foxglove plant, Digitalis purpurea. It is the core lipophilic component of digitonin, a glycoside known for its ability to permeabilize cell membranes.[1][2] The primary mechanism of action for both digitonin and its aglycone, this compound, is their high affinity for membrane cholesterol.[1][3] This interaction leads to the formation of complexes that disrupt the normal architecture of the lipid bilayer, resulting in pore formation, increased membrane permeability, and in some cases, cell death.[4] Understanding the intricacies of the this compound-cholesterol interaction is crucial for its application as a biochemical tool and for exploring its therapeutic potential.

The Molecular Interaction: Mechanism and Stoichiometry

This compound's interaction with cholesterol is a highly specific process driven by both hydrophobic and hydrophilic forces. The rigid steroidal structure of this compound intercalates into the lipid bilayer, where it forms a stoichiometric 1:1 complex with cholesterol.[1][5] This complex, often referred to as a "digitonide," is stabilized by hydrogen bonding between the hydroxyl groups of both molecules and van der Waals interactions between their hydrophobic ring systems. The formation of these complexes effectively sequesters cholesterol, making it unavailable for its normal functions within the membrane.[1]

Quantitative Analysis of the Interaction

| Parameter | Value | Membrane System | Reference |

| Stoichiometry | ~1:1 (Digitonin:Cholesterol) | Liposomes | [5] |

| Partition Coefficient (K) | 0.22 ± 0.04 mM⁻¹ | Cholesterol-poor POPC LUVs | [6] |

| Enthalpy of Partitioning (ΔH) | 23.3 ± 1.6 kJ/mol | Cholesterol-poor POPC LUVs | [6] |

| Hemolysis IC50 (Digitonin) | 0.0151 mM | Sheep Red Blood Cells | [4] |

Table 1: Quantitative Data on the Digitonin-Cholesterol Interaction. This table summarizes key quantitative parameters that describe the binding and effects of digitonin on membrane cholesterol.

Consequences for Membrane Properties and Integrity

The sequestration of membrane cholesterol by this compound has profound effects on the physical properties and integrity of the cell membrane.

-

Pore Formation: The aggregation of this compound-cholesterol complexes creates pores in the membrane, leading to increased permeability to ions and small molecules.[4]

-

Disruption of Lipid Rafts: By binding to cholesterol, this compound disrupts the structure of lipid rafts, which are cholesterol- and sphingolipid-rich microdomains that play crucial roles in cell signaling.

-

Alteration of Membrane Fluidity: The removal of cholesterol from the bulk lipid phase can alter membrane fluidity, impacting the function of membrane-embedded proteins.

This compound-Induced Apoptosis: A Proposed Signaling Pathway

The interaction of this compound with membrane cholesterol can trigger a cascade of events leading to programmed cell death, or apoptosis. While research on this compound's specific apoptotic pathway is ongoing, evidence from related compounds like digitoxin (B75463) and diosgenin, another steroidal sapogenin, suggests the involvement of the mitochondrial pathway.[7][8][9]

The proposed pathway is initiated by the disruption of membrane integrity and lipid raft signaling, leading to cellular stress. This stress signal is transduced to the mitochondria, resulting in the following key events:

-

Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted in favor of apoptosis.[10][11][12][13][14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins induce the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c, a key component of the electron transport chain, is released from the mitochondrial intermembrane space into the cytosol.[15][16][17][18]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).[19][20][21][22][23]

-

Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with membrane cholesterol.

Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, which is commonly used to create model membranes for studying this compound-cholesterol interactions.

Figure 2: Experimental workflow for LUV preparation.

Materials:

-

Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

-

Cholesterol

-

Chloroform

-

Hydration buffer (e.g., PBS)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Procedure:

-

Dissolve the desired lipids (e.g., POPC and cholesterol in a 4:1 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing. The buffer can contain a fluorescent dye like calcein (B42510) for permeability assays.

-

Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

-

Pass the MLV suspension through the extruder at least 11 times to form LUVs of a defined size.

Calcein Leakage Assay for Membrane Permeabilization

This assay measures the release of a fluorescent dye from LUVs upon treatment with this compound, providing a quantitative measure of membrane permeabilization.

Materials:

-

Calcein-loaded LUVs (prepared as in 6.1)

-

This compound solution

-

Fluorometer

Procedure:

-

Prepare a suspension of calcein-loaded LUVs in buffer.

-

Add this compound to the LUV suspension at various concentrations.

-

Monitor the increase in calcein fluorescence over time using a fluorometer. The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.

-

To determine the 100% leakage value, add a detergent that completely disrupts the vesicles (e.g., Triton X-100).

-

Calculate the percentage of calcein leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Cell Permeabilization Assay using Flow Cytometry

This protocol allows for the quantification of plasma membrane permeabilization in whole cells using digitonin and a viability dye.[24]

Materials:

-

Cell suspension (e.g., 1 x 10⁷ cells/mL)

-

Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)

-

Paraformaldehyde (0.5% in PBS)

-

Digitonin solution (e.g., 10 µg/mL in PBS)

-

Directly conjugated antibody for an intracellular antigen

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension and wash with cold PBS/BSA.

-

Fix the cells with 0.5% paraformaldehyde for 20 minutes at room temperature.

-

Wash the cells twice with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Resuspend the cell pellet in cold digitonin solution containing the fluorescently labeled antibody against an intracellular target.

-

Incubate for at least 30 minutes at 4°C, protected from light.

-

Wash the cells twice with the wash buffer.

-

Resuspend the cells in PBS and analyze by flow cytometry. An increase in the fluorescent signal from the intracellular antibody indicates successful permeabilization.

Cholesterol Quantification in Membranes

This protocol describes a method to quantify the amount of cholesterol in membranes before and after this compound treatment.[25]

Materials:

-

Cell membranes or LUVs

-

Digitonin

-

Lipid extraction solvent (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plate

-

Cholesterol standard

-

Amplex Red Cholesterol Assay Kit (or similar enzymatic assay)

Procedure:

-

Treat the membranes (cells or LUVs) with the desired concentration of digitonin.

-

Extract the total lipids from the treated and untreated membranes using a suitable organic solvent mixture.

-

Separate the lipid components by thin-layer chromatography (TLC).

-

Visualize the cholesterol spots (e.g., by iodine staining) and quantify them by densitometry, using a cholesterol standard for calibration.

-

To specifically measure the freely available cholesterol, use an enzymatic assay like the Amplex Red Cholesterol Assay on the digitonin-treated membranes without prior lipid extraction. A decrease in the signal compared to untreated membranes indicates cholesterol sequestration by this compound.[25]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol outlines the use of a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential in digitonin-permeabilized cells, which is an indicator of mitochondrial involvement in apoptosis.[26][27][28][29]

Materials:

-

Cell suspension

-

Digitonin for permeabilization

-

Fluorescent potentiometric dye (e.g., JC-1 or TMRE)

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Permeabilize the cells with a low concentration of digitonin that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Load the permeabilized cells with a potentiometric dye such as JC-1. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analyze the fluorescence of the cells using a suitable instrument. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

Implications for Drug Development

The specific interaction between this compound and cholesterol presents several opportunities for drug development:

-

Anticancer Therapy: The ability of this compound to induce apoptosis in cancer cells, which often have altered cholesterol metabolism, makes it a potential candidate for anticancer drug development.

-

Drug Delivery: The membrane-permeabilizing properties of this compound can be harnessed to enhance the intracellular delivery of other therapeutic agents that have poor membrane permeability.

-

Antifungal and Antiprotozoal Agents: The dependence of this compound's activity on membrane sterols, which differ between fungi, protozoa, and mammals, could be exploited to develop selective antimicrobial agents.

Conclusion

This compound's interaction with membrane cholesterol is a well-defined process with significant consequences for cell physiology. The formation of this compound-cholesterol complexes disrupts membrane integrity, alters signaling processes, and can ultimately lead to apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic agent. Further research is warranted to elucidate the precise molecular details of the this compound-induced apoptotic pathway and to fully realize its potential in drug development.

References

- 1. biosynth.com [biosynth.com]

- 2. Digitonin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of digitonin and its analogs with membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Digitonin does not flip across cholesterol-poor membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]

- 14. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. The effect of digitonin on the cytochrome c oxidase activity of plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Mechanisms of caspase activation and inhibition during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. media.cellsignal.com [media.cellsignal.com]

- 28. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Digitogenin: A Steroidal Sapogenin with Potent Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin is a steroidal sapogenin, a class of natural products characterized by a spirostan (B1235563) steroidal core. It is the aglycone component of digitonin (B1670571), a glycoside found in the foxglove plant (Digitalis purpurea)[1][2]. While digitonin itself is known for its ability to permeabilize cell membranes by complexing with cholesterol, recent research has increasingly focused on the biological activities of its aglycone, this compound[3][4]. This technical guide provides a comprehensive overview of this compound, with a particular focus on its anticancer properties, underlying mechanisms of action, and the experimental protocols used to elucidate these effects. The primary mechanism of action of this compound in cancer cells is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Physicochemical Properties of this compound

This compound is a polycyclic organic molecule with a complex three-dimensional structure. Its key physicochemical properties are summarized in the table below, based on data from PubChem[2].

| Property | Value | Reference |

| Molecular Formula | C27H44O5 | [2] |

| Molecular Weight | 448.6 g/mol | [2] |

| IUPAC Name | (1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,15,16-triol | [2] |

| CAS Number | 511-34-2 | [2] |

| ChEBI ID | CHEBI:28431 | [2] |

| PubChem CID | 441886 | [2] |

| Structure | (25R)-5alpha-spirostan-2alpha,3beta,15beta-triol | [2] |

Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects primarily by inducing apoptosis in cancer cells. This programmed cell death is orchestrated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the inhibition of the pro-survival NF-κB pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria. This compound has been shown to activate this pathway through a series of well-defined steps:

-

Modulation of the Bax/Bcl-2 Ratio: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. This compound treatment leads to an upregulation of Bax and a downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift in balance favors apoptosis[5][6][7]. A higher Bax/Bcl-2 ratio is a hallmark of increased susceptibility to apoptosis[8].

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane. This results in a decrease in the mitochondrial membrane potential, a key event in the early stages of apoptosis[9][10].

-

Release of Cytochrome c: The loss of mitochondrial membrane integrity allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm[11].

-

Activation of Caspases: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death[11][12][13].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to suppress the NF-κB pathway, thereby sensitizing cancer cells to apoptosis[14][15]. The key steps in this inhibitory mechanism are:

-

Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a pro-survival signal, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome[2][16]. This compound is thought to interfere with this process, preventing the phosphorylation and degradation of IκBα[17][18].

-

Blockade of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm. This prevents the translocation of the active NF-κB subunits (typically p65/p50) into the nucleus[14].

-

Downregulation of Anti-Apoptotic Gene Expression: With NF-κB unable to reach the nucleus, the transcription of its target genes, which include several anti-apoptotic proteins like Bcl-2 and survivin, is suppressed[19]. This downregulation of pro-survival factors further tips the cellular balance towards apoptosis.

Quantitative Bioactivity Data

The anticancer potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not as widely reported as for its glycoside precursor, digitonin, or the related cardiac glycoside, digitoxin (B75463), available data and studies on related compounds indicate potent activity in the nanomolar to low micromolar range against various cancer cell lines[20].

Table 1: Cytotoxic Activity (IC50) of Digitoxin (a related cardiac glycoside) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [20] |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | ~10 - 100 | |

| B-precursor ALL | B-cell Precursor Acute Lymphoblastic Leukemia | ~10 - 100 | |

| AML | Acute Myeloid Leukemia | ~100 - 1000 | |

| CLL | Chronic Lymphocytic Leukemia | >1000 |

Table 2: Dose-Dependent Effects of Digitoxin on Apoptosis Markers in HepG2/ADM Cells

| Treatment Concentration (nM) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) | Relative Bax/Bcl-2 Ratio (24h) | Cleaved Caspase-3/Total Caspase-3 Ratio (24h) |

| 0 (Control) | 5.68 | 5.71 | 1.0 | 1.0 |

| 4 | - | - | Increased | Increased |

| 20 | - | - | ~58-fold increase | Increased |

| 100 | - | - | - | Increased |

| 500 | 43.15 | 73.74 | - | - |

| Data extrapolated from a study on digitoxin in HepG2/ADM cells[1]. |

Experimental Protocols

The following protocols are standard methods used to investigate the anticancer effects of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and untreated cells

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with various concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer on ice.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of a natural product like this compound.

Conclusion

This compound, a steroidal sapogenin derived from Digitalis purpurea, demonstrates significant potential as an anticancer agent. Its primary mechanism of action involves the induction of apoptosis through the modulation of the intrinsic mitochondrial pathway and the inhibition of the pro-survival NF-κB signaling pathway. The ability of this compound to simultaneously activate a death pathway and inhibit a survival pathway makes it a compelling candidate for further investigation in cancer drug development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this and other natural products. Future studies should focus on in vivo efficacy and safety profiling to translate these promising in vitro findings into clinical applications.

References

- 1. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. elrig.org [elrig.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CA2994969A1 - Targeted protein degradation to attenuate adoptive t-cell therapy associated adverse inflammatory responses - Google Patents [patents.google.com]

- 14. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 18. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Digitogenin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin, a steroidal sapogenin, is the aglycone of digitonin (B1670571), a glycoside found in the foxglove plant Digitalis purpurea. While cardiac glycosides like digitoxin (B75463) have been extensively studied for their cardiotonic effects, there is a growing body of evidence suggesting that this compound and its derivatives possess a wide range of other significant biological activities. These activities, including anticancer, antifungal, and anti-inflammatory properties, position this compound as a promising scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this class of compounds. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate a deeper understanding of the subject.

Anticancer Activity

This compound and its derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Much of the research in this area has focused on the closely related cardiac glycoside, digitoxin, which shares the same aglycone, digitoxigenin (B1670572) (a dehydrated form of this compound). The findings from digitoxin studies provide valuable insights into the potential anticancer mechanisms of this compound derivatives.

Quantitative Data for Anticancer Activity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Digitoxin | Human Ovarian Cancer (SKOV-3) | 4.0 x 10⁻⁷ M | [1] |

| Digitoxin | Human Renal Adenocarcinoma (TK-10) | 3-33 nM | [2] |

| Digitoxin Analog (MonoD) | Triple-Negative Breast Cancer (MDA-MB-468) | Not specified | [3] |

| Digitoxigenin Neoglycoside (Dg18) | Human Lung Adenocarcinoma (A549) | 10 ± 1 nM | [4] |

| Digitoxigenin Neoglycoside (Dg12) | Human Lung Adenocarcinoma (A549) | 1600 ± 400 nM | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and its derivatives are mediated through various signaling pathways, primarily leading to apoptosis. A key target is the Na+/K+-ATPase pump, the inhibition of which leads to downstream effects culminating in cell death.

2.2.1. Intrinsic Apoptosis Pathway

Digitoxin has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

2.2.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Digitoxin has been shown to inhibit the activation of NF-κB, thereby promoting apoptosis in cancer cells.[5][6][7]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives and a vehicle control.

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Antifungal Activity

Steroidal saponins (B1172615), the class of compounds to which digitonin (the glycoside of this compound) belongs, are known for their antifungal properties. The mechanism of action is often attributed to their ability to interact with sterols in the fungal cell membrane, leading to pore formation and loss of membrane integrity.

Quantitative Data for Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Tigogenin Saponins | Cryptococcus neoformans | Comparable to Amphotericin B | [11] |

| Tigogenin Saponins | Aspergillus fumigatus | Comparable to Amphotericin B | [11] |

| Naringenin Derivatives | Aspergillus niger | 6.12 | [12] |

| Naringenin Derivatives | Aspergillus flavus | 7.96 - 8.53 | [12] |

| Naringenin Derivatives | Candida albicans | 8.31 | [12] |

Note: Data for specific this compound derivatives is limited; the table includes data for other structurally related saponins and flavonoids to provide context.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents against fungi.[13][14][15][16]

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Epimuqubilin A | RAW 264.7 | NO Inhibition | 7.4 µM | [17] |

| Sigmosceptrellin A | RAW 264.7 | NO Inhibition | 9.9 µM | [17] |

| 12-Dehydropyxinol Derivative (5c) | RAW 264.7 | NO Inhibition | Significant at 1 µM | [18] |

| Diosgenin (B1670711) Derivative (ABDE) | Mouse model | Acetic acid-induced writhing | Significant activity | [19] |

Note: Data for specific this compound derivatives is limited; the table includes data for other natural product derivatives to provide context.

Signaling Pathways in Anti-inflammatory Activity

Similar to its role in cancer, the NF-κB signaling pathway is a key target for the anti-inflammatory effects of this compound derivatives. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory genes.

References

- 1. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-tumorigenic effects of a novel digitoxin derivative on both estrogen receptor-positive and triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. [Anti-inflammatory and analgesic effects of saponins from D. zingiberensis C. H. Wright and diosgenin derivative on mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Digitogenin as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of digitogenin, a key steroidal sapogenin derived from the foxglove plant (Digitalis purpurea). As the aglycone of the well-known saponin (B1150181) digitonin (B1670571), this compound is a central molecule in the study of plant defense mechanisms and holds significant interest for its broad-spectrum biological activities. This document details its biosynthesis, physiological role within the plant, and its mechanism of action, with a focus on applications relevant to research and drug development.

Introduction to this compound

This compound is a pentacyclic steroid sapogenin, specifically a spirostanol (B12661974).[1] In the plant, it primarily exists in its glycosylated form, digitonin, where a pentasaccharide chain is attached to the hydroxyl group at the C-3 position.[2] This amphipathic structure, combining a lipophilic aglycone (this compound) and a hydrophilic sugar moiety, is characteristic of saponins (B1172615) and underpins their biological functions. While the cardiac glycosides of Digitalis (like digitoxin (B75463) and digoxin) are famous for their effects on heart muscle, the saponin digitonin and its aglycone this compound possess distinct properties, primarily related to membrane interaction.[1] The entire Digitalis plant is toxic, a trait attributed to its complex mixture of secondary metabolites, which serve as a natural defense against herbivores.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound, like other plant steroids, begins with the ubiquitous precursor acetyl-CoA via the mevalonate (B85504) (MVA) pathway. The process involves the formation of cholesterol, which then undergoes a series of oxidative modifications to yield the final spirostanol structure. While the precise enzymatic steps leading exclusively to this compound in Digitalis are not fully elucidated, the pathway is understood to follow a conserved route for steroidal saponin formation.

The initial and rate-limiting step in the biosynthesis of cardiac glycosides, which share the same cholesterol precursor, is the side-chain cleavage of a sterol by a cytochrome P450 enzyme (P450scc) to produce pregnenolone.[5] Other key enzymes identified in the downstream pathway for related cardiac glycosides include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone-5β-reductase (P5βR).[5] It is hypothesized that similar enzymatic families, particularly cytochrome P450 monooxygenases, are responsible for the subsequent hydroxylations and cyclization reactions that form the characteristic spiroketal side chain of this compound.[4]

References

- 1. This compound | C27H44O5 | CID 441886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. The origin and evolution of the diosgenin biosynthetic pathway in yam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Digitogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitogenin [(2α,3β,5α,15β,25R)-Spirostan-2,3,15-triol] is a steroidal sapogenin, the aglycone of the saponin (B1150181) digitonin, which is extracted from the foxglove plant (Digitalis purpurea). As a fundamental building block for various semi-synthetic steroidal compounds, a thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₄O₅ | [1] |

| Molecular Weight | 448.6 g/mol | [1] |

| Melting Point | 283 - 296 °C (decomposes) | N/A |

| Appearance | Needles or crystalline powder | N/A |

| Specific Rotation [α]D | -40° (c=unknown, 20°C) | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | Not available | Practically insoluble | N/A |

| Ethanol (B145695) (absolute) | ~0.112 mg/mL (for cholesterol digitonide) | Soluble in boiling alcohol | [3] |

| Chloroform | Not available | Soluble | N/A |

| Methanol | Not available | Soluble | N/A |

Note: Quantitative solubility data for this compound is limited. The value for cholesterol digitonide in ethanol is provided as an estimate due to structural similarities.

Table 3: Spectroscopic Data for Digitoxigenin (as a proxy for this compound)

| Technique | Key Peaks / Signals | Source(s) |

| ¹³C NMR (in Pyridine-D5) | δ (ppm): 17.2 (C-18), 21.3 (C-11), 27.0 (C-6), 32.2 (C-7), 35.8 (C-1), 36.3 (C-10), 40.1 (C-12), 41.8 (C-4), 49.9 (C-13), 51.5 (C-9), 67.1 (C-14), 71.3 (C-3), 73.1 (C-22), 85.8 (C-5), 117.4 (C-21), 175.8 (C-20) | [4] |

| FT-IR (KBr disc) | ν (cm⁻¹): ~3400 (O-H stretch), ~2930 (C-H stretch), ~1740 (C=O stretch, lactone), ~1620 (C=C stretch), ~1050 (C-O stretch) | [4] |

| Mass Spectrometry (EI-MS) | m/z: 374 (M⁺), 356, 338, 313, 271, 231, 124, 95 | [4] |

Note: The spectral data provided is for digitoxigenin, a structurally similar cardenolide aglycone. This data serves as a reference due to the limited availability of published spectra for this compound itself.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

-

Compact the sample by dropping the capillary tube through a long glass tube onto the benchtop.[5]

-

-

Apparatus Setup:

-

Measurement:

-

Observe the sample through the magnifying lens.

-

For an accurate measurement, repeat the process with a fresh sample. Set the starting temperature to about 20 °C below the approximate melting point found in the preliminary run.[3]

-

Set a slow ramp rate of 1-2 °C per minute to carefully observe the melting process.[7]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range represents the melting point.[7]

-

Solubility Determination (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

-

Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, methanol, chloroform) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[8]

-

Prepare a series of these vials for each solvent to be tested.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS), which are effective for non-chromophoric compounds like steroidal saponins (B1172615).[9][10]

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Biological Activity and Signaling Pathways

While this compound itself is not as extensively studied as its glycoside derivatives, its structural similarity to other cardiac glycoside aglycones, such as digitoxin, suggests potential biological activities. The primary mechanism of action for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump. Furthermore, related steroidal saponins have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of Na⁺/K⁺-ATPase Signaling

Cardiac glycosides are well-known inhibitors of the Na⁺/K⁺-ATPase, a transmembrane protein crucial for maintaining ion gradients in cells.[11] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na⁺/Ca²⁺ exchanger. This increase in intracellular calcium enhances cardiac muscle contractility.[12] Beyond its ion-pumping function, the Na⁺/K⁺-ATPase also acts as a signal transducer. Binding of cardiac glycosides can trigger various downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and proliferation.[13]

Modulation of Inflammatory and Apoptotic Pathways

Structurally similar steroidal saponins, such as diosgenin (B1670711), have been shown to exert anti-inflammatory and pro-apoptotic effects. These effects are often mediated through the modulation of key signaling pathways. For instance, diosgenin can inhibit the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[14] This leads to a downstream reduction in the expression of pro-inflammatory mediators. Additionally, diosgenin can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which in turn activates the JNK and p38 MAPK pathways, leading to caspase activation and programmed cell death.[15][16] It is plausible that this compound could exhibit similar bioactivities through these pathways.

Experimental Workflow: Isolation of this compound

This compound is obtained by the acid hydrolysis of its parent glycoside, digitonin, which is first extracted from plant material. The following workflow illustrates the key steps in this process.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, essential for its use in scientific research and pharmaceutical development. The tabulated data offers quick reference, while the detailed experimental protocols provide a foundation for reproducible laboratory work. The exploration of potential signaling pathways, based on the activity of structurally related compounds, opens avenues for future investigation into the pharmacological potential of this compound. This comprehensive understanding is critical for unlocking the full potential of this valuable natural product.

References

- 1. This compound | C27H44O5 | CID 441886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Digitonin - Wikipedia [en.wikipedia.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Digitogenin's Role in Lipid Bilayer Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), is a potent biological detergent widely utilized for its ability to selectively permeabilize and disrupt cell membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with lipid bilayers, a process critically dependent on the presence of membrane cholesterol. Through the formation of this compound-cholesterol complexes, the integrity of the lipid bilayer is compromised, leading to pore formation at lower concentrations and complete membrane lysis at higher concentrations. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes to facilitate a comprehensive understanding for researchers in cellular biology and drug development.

Core Mechanism of Action: A Cholesterol-Dependent Interaction

This compound's disruptive effect on lipid bilayers is not a random detergent-like action but a specific, cholesterol-dependent process.[1] The molecule itself is amphipathic, consisting of a rigid steroidal backbone (the lipophilic domain) and a hydrophilic sugar moiety in its parent glycoside form (digitonin). This structure facilitates its insertion into the lipid bilayer.

The primary target of this compound within the membrane is cholesterol.[2][3] The interaction involves the formation of complexes between this compound and cholesterol molecules, effectively sequestering cholesterol from its role in maintaining membrane integrity and fluidity.[4] This complex formation is a stoichiometric event, with studies on digitonin analogs suggesting a binding ratio close to 1:1 with cholesterol in liposomes.[5]

The consequences of this interaction are concentration-dependent:

-

Low Concentrations: At lower concentrations, the formation of this compound-cholesterol complexes creates localized disruptions in the lipid packing, leading to the formation of pores or channels in the membrane.[3] This results in increased membrane permeability to ions and small molecules.[2]

-

High Concentrations: At higher concentrations, the extensive sequestration of cholesterol and the aggregation of this compound-cholesterol complexes lead to a catastrophic loss of membrane integrity, resulting in complete cell lysis.[4]

The presence and concentration of cholesterol are therefore critical determinants of this compound's efficacy. Membranes with low or no cholesterol content are significantly more resistant to its disruptive effects.[6]

Quantitative Data on this compound's Effects

The disruptive potential of this compound and its parent compound, digitonin, has been quantified in various experimental systems. The following tables summarize key findings.

| Parameter | Cell Type/System | Value | Reference(s) |

| Hemolytic Activity (IC50) | Sheep Red Blood Cells | 0.0151 mM | [3] |

| Human Red Blood Cells | Varies by study | [7][8] |

| Parameter | Liposome Composition | Observation | Reference(s) |

| Membrane Permeabilization | PC/Cholesterol (80/20 mol%) | Significant calcein (B42510) release | [3] |

| 100% PC | No significant calcein release | [3] | |

| PC/Sphingomyelin/Cholesterol | Increased vesicle size and permeability | [9] | |

| Binding Stoichiometry | Liposomes | Desglucodigitonin:Cholesterol ratio ~1:1 | [5] |

| Cholesterol Threshold | Liposomes | Damage induced with >0.2 molar ratio of cholesterol to phospholipid | [5] |

Experimental Protocols

Hemolysis Assay

This assay quantifies the lytic activity of this compound on red blood cells (RBCs) by measuring the release of hemoglobin.

Materials:

-

Freshly drawn, defibrinated sheep or human red blood cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

Digitonin stock solution (e.g., 10 mM in DMSO)

-

Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

-

96-well microplate

Procedure:

-

Prepare RBC Suspension: Wash RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.[12]

-

Prepare Digitonin Dilutions: Perform serial dilutions of the digitonin stock solution in PBS to achieve the desired final concentrations in the assay.

-

Assay Setup: In a 96-well plate, add 50 µL of the RBC suspension to 100 µL of each digitonin dilution, PBS (negative control), and 1% Triton X-100 (positive control).[10]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[10][13]

-

Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet intact RBCs.[13]

-

Measure Absorbance: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 541 nm or 415 nm.[10][11]

-

Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100[12]

References

- 1. agscientific.com [agscientific.com]

- 2. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol [mdpi.com]

- 3. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of digitonin and its analogs with membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]